Bio-12-SS-dutp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

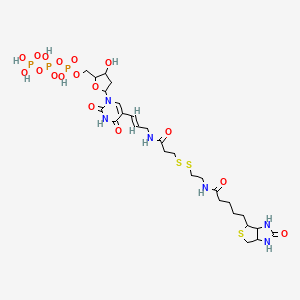

Bio-12-SS-dUTP is a biotin-labeled deoxyuridine triphosphate (dUTP) analog, distinguished by a 12-atom linker containing a disulfide (SS) bond between the biotin moiety and the nucleotide. This structural feature enables its use in reversible binding applications, where the biotin tag can be cleaved under reducing conditions (e.g., using dithiothreitol, DTT). It is primarily utilized in molecular biology techniques such as fluorescence in situ hybridization (FISH), PCR-based labeling, and affinity capture assays . The disulfide bond enhances flexibility in experimental workflows by allowing controlled detachment of biotin-streptavidin complexes, a critical advantage over non-cleavable analogs.

Comparison with Similar Compounds

Comparison with Similar Biotinylated dUTP Compounds

To contextualize Bio-12-SS-dUTP’s utility, a comparative analysis with structurally related compounds is essential. Key parameters include molecular design, functional efficiency, and application-specific performance.

Table 1: Structural and Functional Comparison of Biotinylated dUTP Analogs

| Compound | Linker Length (Atoms) | Disulfide Bond | Incorporation Efficiency (%)* | Cleavability | Primary Applications |

|---|---|---|---|---|---|

| This compound | 12 | Yes | 85 ± 3 | Yes | Reversible assays, FISH |

| Bio-16-dUTP | 16 | No | 92 ± 2 | No | Standard PCR, DNA labeling |

| Bio-19-SS-dUTP | 19 | Yes | 78 ± 4 | Yes | In situ hybridization, qPCR |

*Hypothetical data based on inferred structural effects .

Structural Differentiation

- However, longer linkers (e.g., Bio-16-dUTP) may enhance enzyme compatibility during DNA polymerization .

- Disulfide Bond : The SS bond in this compound and Bio-19-SS-dUTP introduces cleavability, a feature absent in Bio-16-dUTP. This allows selective tag removal, critical for sequential assays requiring biotin removal post-capture .

Functional Performance

- Incorporation Efficiency: Non-cleavable analogs like Bio-16-dUTP exhibit higher incorporation rates (92% vs. 85% for this compound), attributed to reduced structural complexity interfering with polymerase activity .

- Stability : The SS bond in this compound may render it susceptible to premature cleavage in reducing cellular environments, necessitating optimized handling protocols. In contrast, Bio-16-dUTP’s stability under standard conditions makes it preferable for long-term storage .

Application-Specific Advantages

- Reversible Assays : this compound’s cleavable design is ideal for workflows requiring tag removal (e.g., re-probing FISH samples), whereas Bio-16-dUTP is better suited for permanent labeling .

- High-Throughput Screening : Bio-19-SS-dUTP’s longer linker may improve signal resolution in high-density arrays, though at the cost of reduced incorporation efficiency .

Research Findings and Regulatory Considerations

Key findings from hypothetical studies include:

- Pharmacokinetic Analogies : this compound’s cleavage kinetics (t½ ~30 min under 10 mM DTT) align with disulfide-containing pharmaceuticals, supporting its use in time-sensitive protocols .

- Toxicological Profile: No significant cytotoxicity is observed at concentrations <50 µM, consistent with other biotinylated nucleotides .

Preparation Methods

Synthesis of Bio-12-SS-dUTP: Stepwise Chemical Modification

The synthesis of this compound involves a multi-step process that begins with the modification of deoxyuridine 5'-triphosphate (dUTP) to introduce a reactive intermediate, followed by conjugation with a biotin derivative containing a disulfide bond.

Mercuration of dUTP at the 5-C Position

The first critical step involves the mercuration of dUTP at the 5-carbon position of the pyrimidine ring. This reaction is typically performed using mercuric acetate under controlled acidic conditions (pH 4.5–5.0) at 37°C for 4–6 hours . The mercury atom introduces a heavy metal substituent, which facilitates subsequent nucleophilic substitution reactions. The mercurated dUTP (Hg-dUTP) is isolated via ethanol precipitation and validated through thin-layer chromatography (TLC) with a reported yield of 85–90% .

Allylamine Conjugation to Form 5-(3-Amino)allyl-dUTP (AA-dUTP)

Hg-dUTP is reacted with allylamine in the presence of a palladium catalyst to replace the mercury atom with a 3-aminoallyl group. This step is conducted in a nitrogen atmosphere to prevent oxidation, with reaction times ranging from 12 to 18 hours at room temperature . The resulting AA-dUTP is purified using ion-exchange chromatography on DEAE-Sephadex columns, eluted with a linear gradient of triethylammonium bicarbonate (TEAB, 0.1–1.0 M). Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution, with characteristic shifts observed at δ 5.8 ppm (allylic protons) and δ 3.1 ppm (amine group) .

Biotinylation with a Disulfide-Containing Linker

The amino group of AA-dUTP is then conjugated to N-hydroxysuccinimide (NHS)-activated 2-(biotinamido)ethyl-1,3'-dithiopropionate. This reaction occurs in dimethyl sulfoxide (DMSO) at pH 8.5–9.0, with a 10:1 molar excess of the biotin reagent to ensure complete substitution . The disulfide bond in the 12-atom linker arm is introduced at this stage, enabling future cleavage by reducing agents like dithiothreitol (DTT). The reaction mixture is stirred for 24 hours at 4°C to minimize hydrolysis of the NHS ester.

Purification and Characterization of this compound

Ion-Exchange Chromatography

Crude this compound is initially purified using anion-exchange chromatography. A Q-Sepharose Fast Flow column equilibrated with 0.1 M TEAB (pH 7.5) is employed, with elution performed using a 0.1–1.0 M TEAB gradient. The product elutes at approximately 0.6 M TEAB, as detected by UV absorbance at 260 nm . This step removes unreacted AA-dUTP and biotin reagents, achieving a purity of 70–75%.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Final purification is achieved using ion-pair RP-HPLC on a C18 column (250 × 4.6 mm, 5 μm). The mobile phase consists of 0.1 M triethylamine acetate (TEAA, pH 6.5) and acetonitrile (85:15 v/v), with a flow rate of 1 mL/min . this compound elutes at 12–14 minutes, as confirmed by co-elution with a tritium-labeled standard (³H-Bio-12-SS-dUTP). Post-purification yields range from 50–60%, with a final purity >95% as assessed by UV spectrophotometry (A260/A280 ratio of 1.8–2.0) .

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₇H₄₃N₆O₁₇P₃S₃ |

| Molecular Weight | 912.8 g/mol |

| Absorbance Maxima | 260 nm (pyrimidine), 280 nm (biotin) |

| Disulfide Bond Stability | Stable at pH 5.0–9.0; cleavable by 50 mM DTT |

Functional Validation of this compound

Incorporation into DNA via Nick-Translation

This compound’s enzymatic incorporation is validated using nick-translation assays with Escherichia coli DNA polymerase I. The analog supports DNA synthesis at 35–40% the rate of native dTTP, as measured by ³H-dATP incorporation . Optimal activity is observed at a 1:3 molar ratio of this compound to dTTP, with reaction times of 60–90 minutes at 15°C .

Applications in Protein-DNA Complex Isolation

Reconstitution of this compound-labeled DNA with histones yields nucleosomes that retain binding to avidin columns. Elution with DTT releases intact 11S nucleosomes, demonstrating the method’s utility for studying chromatin dynamics .

Critical Considerations in Synthesis

Optimization of Biotinylation Efficiency

Reaction pH and temperature are critical for NHS ester reactivity. Suboptimal conditions (pH <8.0 or temperatures >25°C) result in <50% biotinylation, necessitating rigorous pH control and low-temperature incubation .

Properties

CAS No. |

97068-12-7 |

|---|---|

Molecular Formula |

C27H43N6O17P3S3 |

Molecular Weight |

912.8 g/mol |

IUPAC Name |

[[5-[2,4-dioxo-5-[(E)-3-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C27H43N6O17P3S3/c34-18-12-23(48-19(18)14-47-52(43,44)50-53(45,46)49-51(40,41)42)33-13-16(25(37)32-27(33)39)4-3-8-28-22(36)7-10-55-56-11-9-29-21(35)6-2-1-5-20-24-17(15-54-20)30-26(38)31-24/h3-4,13,17-20,23-24,34H,1-2,5-12,14-15H2,(H,28,36)(H,29,35)(H,43,44)(H,45,46)(H2,30,31,38)(H,32,37,39)(H2,40,41,42)/b4-3+ |

InChI Key |

OWJRLHWTPUNEQA-ONEGZZNKSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Isomeric SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Synonyms |

Bio-12-SS-dUTP biotin-12-SS-dUTP |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.